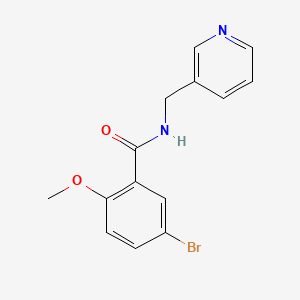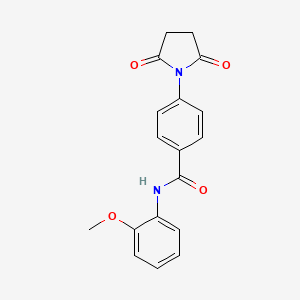![molecular formula C16H17NO4S B5819610 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid, also known as Mefenamic Acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat mild to moderate pain and inflammation. Mefenamic Acid is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen.
Wirkmechanismus
3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid works by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the inflammatory response and for developing new anti-inflammatory drugs. However, one limitation of using 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid in lab experiments is that it can have off-target effects on other enzymes and pathways, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of interest is the study of the drug's effects on different types of cancer cells, with the goal of developing new cancer treatments. Finally, there is ongoing research into the mechanisms of action of 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid and how it interacts with other enzymes and pathways in the body.
Synthesemethoden
3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid can be synthesized by the reaction of 2,3-dimethylphenol with phosgene to form 2,3-dimethylphenyl chloroformate. The resulting intermediate is then reacted with 4-methylaniline to form 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid Acid has also been found to have antipyretic properties, meaning it can reduce fever.
Eigenschaften
IUPAC Name |
3,4-dimethyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-4-6-14(7-5-10)17-22(20,21)15-9-13(16(18)19)8-11(2)12(15)3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATXIDMFBQKCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=CC(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)

![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
![ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)

![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)


![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)